1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
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Overview
Description
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced through alkylation reactions, where the benzotriazole ring is reacted with butan-2-yl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to receptors on cell surfaces, triggering signaling cascades.
Modulation of Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: Similar structure but lacks the amine group.
1-(Butan-2-yl)-1H-benzotriazole: Similar structure but lacks the tetrahydro ring.
Uniqueness
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to the presence of both the butan-2-yl group and the amine group on the tetrahydrobenzotriazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-butan-2-yl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C10H18N4/c1-3-7(2)14-10-6-8(11)4-5-9(10)12-13-14/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
AMBUQQFVEXUABC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(CCC(C2)N)N=N1 |
Origin of Product |
United States |
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